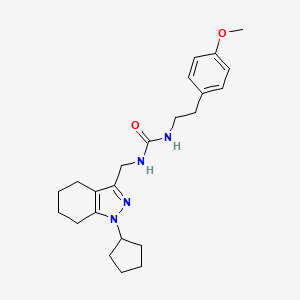![molecular formula C21H21FN6O2 B2481476 1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide CAS No. 1798485-12-7](/img/structure/B2481476.png)
1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with its intricate structure, represents a blend of fluorobenzyl, pyridine, triazole, and piperidine units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis often starts with the preparation of the 1-(2-fluorobenzyl)-1H-1,2,3-triazole intermediate. This is typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between 2-fluorobenzyl azide and an alkyne derivative.
Next, the triazole intermediate undergoes a coupling reaction with 4-pyridylboronic acid under Suzuki coupling conditions to introduce the pyridin-4-yl moiety.
The final step involves the acylation of the triazole ring with piperidine-4-carboxamide using standard peptide coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
Scaling up involves optimizing each step to increase yield and purity while minimizing waste. The use of continuous flow chemistry can help achieve better control over reaction parameters and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridine and piperidine rings.
Reduction: : Reduction reactions may target the carbonyl and triazole groups.
Substitution: : Electrophilic aromatic substitution is possible on the fluorobenzyl and pyridine rings.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO₄ or H₂O₂ under mild conditions.
Reduction: : Catalytic hydrogenation using Pd/C.
Substitution: : Halogenating agents or nucleophiles like NaH or t-BuOK.
Major Products
Oxidation products include pyridine-N-oxide derivatives.
Reduction leads to reduced triazole or amine derivatives.
Substitution reactions yield various substituted aromatic derivatives.
Applications De Recherche Scientifique
Chemistry
Used as a ligand in transition metal-catalyzed reactions.
Precursor for complex heterocyclic compounds.
Biology
Potential as an enzyme inhibitor due to the triazole ring.
Used in binding studies with proteins and DNA.
Medicine
Evaluated for its anticancer properties.
Studied as a potential antiviral agent.
Industry
Component in the synthesis of advanced materials.
Used in developing novel pharmaceuticals and agrochemicals.
Mécanisme D'action
Molecular Targets: : Primarily targets enzymes and receptors with affinity for triazole and pyridine rings.
Pathways Involved: : Inhibits specific enzymes by mimicking natural substrates or binding to active sites, disrupting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Uniqueness: : The presence of the 2-fluorobenzyl group enhances lipophilicity and membrane permeability compared to non-fluorinated analogs.
Similar Compounds
1-(2-Chlorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl compounds.
Piperidine derivatives lacking the fluorobenzyl substitution.
1,2,3-triazole compounds with different N-aryl groups.
This should give you a comprehensive overview of the compound, touching on its synthesis, reactions, applications, and more
Propriétés
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2/c22-17-4-2-1-3-16(17)13-28-19(14-5-9-24-10-6-14)18(25-26-28)21(30)27-11-7-15(8-12-27)20(23)29/h1-6,9-10,15H,7-8,11-13H2,(H2,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSQPLCWVNXCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/new.no-structure.jpg)
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B2481395.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2481396.png)
![1-[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine](/img/structure/B2481397.png)


![2-{[2-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2481400.png)

![4-[(benzyloxy)methyl]-1-cyclobutanecarbonylpiperidine](/img/structure/B2481403.png)
![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)
![1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2481407.png)
![6-Benzyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2481409.png)

![(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2481414.png)
